Phosphorochloridic acid, bis(2-chloro-1-methylethyl) ester
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Overview
Description
Phosphorochloridic acid, bis(2-chloro-1-methylethyl) ester is a chemical compound with the molecular formula C9H18Cl3O4P. It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorochloridic acid, bis(2-chloro-1-methylethyl) ester typically involves the reaction of phosphorochloridic acid with 2-chloro-1-methylethanol under controlled conditions. The reaction is carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully monitored and controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphorochloridic acid, bis(2-chloro-1-methylethyl) ester undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, reaction with amines can produce phosphoramidates, while reaction with alcohols can yield phosphoric acid esters.
Scientific Research Applications
Phosphorochloridic acid, bis(2-chloro-1-methylethyl) ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of phosphorochloridic acid, bis(2-chloro-1-methylethyl) ester involves its interaction with nucleophiles. The chlorine atoms in the compound are highly reactive and can be replaced by nucleophiles, leading to the formation of various derivatives. These reactions are facilitated by the presence of a catalyst and occur through a nucleophilic substitution mechanism.
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, bis(2-chloro-1-methylethyl) 2-chloropropyl ester
- Tris(2-chloro-1-methylethyl) phosphate
Uniqueness
Phosphorochloridic acid, bis(2-chloro-1-methylethyl) ester is unique due to its specific reactivity and the types of derivatives it can form. Its ability to undergo nucleophilic substitution reactions makes it a valuable reagent in synthetic chemistry. Additionally, its applications in various fields, from biology to industry, highlight its versatility and importance.
Properties
IUPAC Name |
1-chloro-2-[chloro(1-chloropropan-2-yloxy)phosphoryl]oxypropane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl3O3P/c1-5(3-7)11-13(9,10)12-6(2)4-8/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVAVCZXFIPOFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)OP(=O)(OC(C)CCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl3O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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